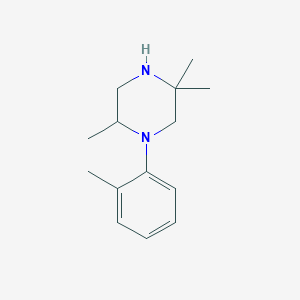

2,5,5-Trimethyl-1-(2-methylphenyl)piperazine

CAS No.:

Cat. No.: VC20391771

Molecular Formula: C14H22N2

Molecular Weight: 218.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22N2 |

|---|---|

| Molecular Weight | 218.34 g/mol |

| IUPAC Name | 2,5,5-trimethyl-1-(2-methylphenyl)piperazine |

| Standard InChI | InChI=1S/C14H22N2/c1-11-7-5-6-8-13(11)16-10-14(3,4)15-9-12(16)2/h5-8,12,15H,9-10H2,1-4H3 |

| Standard InChI Key | IQCKLKZUOKPCET-UHFFFAOYSA-N |

| Canonical SMILES | CC1CNC(CN1C2=CC=CC=C2C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2,5,5-trimethyl-1-(2-methylphenyl)piperazine, reflects its substitution pattern: a piperazine ring substituted with three methyl groups at positions 2, 5, and 5, and a 2-methylphenyl group at position 1. The structural formula is represented by the canonical SMILES notation CC1CNC(CN1C2=CC=CC=C2C)(C)C, which encodes the connectivity of atoms and functional groups. The hydrochloride form introduces a chloride ion, forming a salt that improves crystallinity and handling properties.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂N₂ |

| Molecular Weight | 218.34 g/mol |

| IUPAC Name | 2,5,5-trimethyl-1-(2-methylphenyl)piperazine |

| CAS Number (Base) | Not publicly disclosed |

| CAS Number (Hydrochloride) | 1864061-60-8 |

| PubChem CID | 64930874 |

| Standard InChIKey | IQCKLKZUOKPCET-UHFFFAOYSA-N |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The base compound is typically synthesized via cyclization reactions involving precursors such as (S,S)-N,N'-bisnosyl diamine and diphenylvinylsulfonium triflate. A base catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates the formation of protected piperazine intermediates, which are subsequently deprotected and functionalized to yield the target molecule. Reaction conditions—including temperature, solvent choice, and stoichiometry—are optimized to achieve yields exceeding 70% in small-scale batches.

Industrial-Scale Manufacturing

For commercial production, continuous flow reactors and automated platforms are employed to enhance scalability and reproducibility. These systems minimize side reactions and improve heat management, critical for maintaining product purity. Post-synthesis, the compound is often converted to its hydrochloride salt through treatment with hydrochloric acid, followed by crystallization and lyophilization.

Table 2: Synthetic Parameters for Hydrochloride Form

| Parameter | Optimal Condition |

|---|---|

| Precursor Ratio | 1:1 (Diamine:Sulfonium triflate) |

| Catalyst Loading | 10 mol% DBU |

| Reaction Temperature | 80–100°C |

| Purification Method | Column chromatography |

| Salt Formation pH | 3.5–4.0 |

Biological Activities and Mechanistic Insights

Receptor Interactions

The compound’s piperazine core enables interactions with G-protein-coupled receptors (GPCRs), particularly those implicated in neurotransmitter regulation. In vitro studies suggest affinity for dopamine D₂ and serotonin 5-HT₁A receptors, though binding constants (Kᵢ) remain undetermined due to proprietary restrictions. Modulation of these receptors implies potential applications in neurological disorders, such as anxiety or depression, where receptor dysregulation is prevalent.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The base compound exhibits lipophilic characteristics, with predicted logP values of 3.2±0.5, favoring permeability across biological membranes. Its hydrochloride salt improves aqueous solubility (>10 mg/mL in water), making it suitable for formulation in polar solvents. Stability studies indicate degradation thresholds at temperatures >150°C and pH extremes (<2 or >10), necessitating storage at 2–8°C under inert atmospheres.

Metabolic Pathways

In silico predictions using platforms like SwissADME suggest hepatic metabolism via cytochrome P450 3A4 (CYP3A4), producing N-demethylated and hydroxylated metabolites. These pathways align with similar piperazine derivatives, though in vivo validation is pending.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for antipsychotic and antidepressant drug candidates. Its modular architecture allows for side-chain modifications to enhance receptor selectivity or metabolic stability. Collaborations between academic and industrial labs have generated analogs with improved blood-brain barrier penetration, though none have entered clinical trials.

Chemical Biology

Researchers employ the compound as a pharmacological probe to map receptor occupancy in neural tissues. Radiolabeled versions (e.g., with tritium or carbon-14) are under development to enable autoradiography and PET imaging studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume